molecular formula C13H16N2O2 B8307568 Tert-butyl 2-(imidazo[1,2-a]pyridin-5-yl)acetate

Tert-butyl 2-(imidazo[1,2-a]pyridin-5-yl)acetate

Cat. No. B8307568
M. Wt: 232.28 g/mol
InChI Key: BKAXZMBWNMDGKT-UHFFFAOYSA-N
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Patent
US09073891B2

Procedure details

To a stirring mixture of tert-butyl 2-(imidazo[1,2-a]pyridin-5-yl)acetate (200 mg) in HOAc (5 mL) was added 6N HCl (5 mL). The reaction mixture was warmed to 80° C. for 2 h. The crude product mixture was concentrated under reduced pressure and directly taken to the next reaction without further purification. Method[1], MS(ESI) 177.1 [M+H], Retention time=0.303 min.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[C:9]([CH2:10][C:11]([O:13]C(C)(C)C)=[O:12])=[CH:8][CH:7]=[CH:6][C:5]=12.Cl>CC(O)=O>[N:1]1[CH:2]=[CH:3][N:4]2[C:9]([CH2:10][C:11]([OH:13])=[O:12])=[CH:8][CH:7]=[CH:6][C:5]=12

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
N=1C=CN2C1C=CC=C2CC(=O)OC(C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The crude product mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
directly taken to the next reaction without further purification

Outcomes

Product
Name
Type
Smiles
N=1C=CN2C1C=CC=C2CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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